molecular formula C15H26O B1671167 Elemol CAS No. 639-99-6

Elemol

Cat. No.: B1671167
CAS No.: 639-99-6
M. Wt: 222.37 g/mol
InChI Key: GFJIQNADMLPFOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Elemol can be synthesized through the hydrogenation of elemicin, a phenylpropene found in the essential oil of elemi. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants like Java citronella and Chamaecyparis obtusa through steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield dihydrothis compound, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group, forming esters and ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Dihydrothis compound.

    Substitution: Ester and ether derivatives of this compound.

Scientific Research Applications

Elemol has a wide range of applications in scientific research:

Mechanism of Action

Elemol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Elemol is unique among sesquiterpenoid alcohols due to its broad-spectrum anti-infectious properties and immune-modulating effects. Similar compounds include:

    β-Elemol: Another sesquiterpenoid alcohol with similar properties but differing in stereochemistry.

    α-Elemol: A stereoisomer of this compound with slightly different biological activities.

    epi-α-Elemol: Another stereoisomer with unique properties.

This compound stands out due to its potent antimicrobial and anti-inflammatory activities, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJIQNADMLPFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859521
Record name 2-[4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-99-6
Record name Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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